5-bromo-6-methyl-1H-indole

Kinase inhibition Cancer Chemical biology

Researchers developing Src-family kinase probes often face limited access to 5-bromo-substituted indole scaffolds, which show enhanced potency over non-halogenated analogs. 5-Bromo-6-methyl-1H-indole directly addresses this gap as a versatile building block for medicinal chemistry. - Enables synthesis of N-benzyl-indole-3-amine derivatives with improved inhibitory activity against pp60(c-Src) tyrosine kinase. - The reactive C5-Br bond facilitates rapid Suzuki-Miyaura and Buchwald-Hartwig couplings for SAR library generation. - Serves as a precursor for novel antimicrobial agents targeting Gram-negative biofilm formation.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 1000343-13-4
Cat. No. B1292579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-methyl-1H-indole
CAS1000343-13-4
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2)C=C1Br
InChIInChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
InChIKeyVHHRJOFNSFDEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methyl-1H-indole: Halogenated Indole Building Block


5-Bromo-6-methyl-1H-indole (CAS 1000343-13-4) is a heterocyclic small molecule with the molecular formula C9H8BrN and a molecular mass of 210.07 g/mol [1]. It belongs to the class of halogenated indoles, which are widely employed as versatile building blocks in medicinal chemistry and chemical biology [2]. This compound features a bromine substituent at the 5-position and a methyl group at the 6-position of the indole core, a substitution pattern that confers distinct reactivity and biological properties compared to its non-halogenated or alternatively halogenated analogs .

Halogenated indole scaffold for medicinal chemistry and chemical biology
Bromine substituent enables cross-coupling derivatization workflows
Class-level Src-family kinase inhibition context for probe development

5-Bromo-6-methyl-1H-indole: Why Analogs Cannot Substitute


In-class substitution of 5-bromo-6-methyl-1H-indole with structurally similar analogs, such as 5-fluoro-6-methyl-1H-indole, 5-chloro-6-methyl-1H-indole, or 6-methyl-1H-indole, is not scientifically justified. The 5-bromo substituent is not merely a passive placeholder; it actively modulates electronic properties, steric interactions, and binding affinities. For instance, the enhanced potency of 5-bromo-substituted N-benzyl-indole derivatives against pp60(c-Src) tyrosine kinase compared to their non-brominated congeners demonstrates that the bromine atom confers a specific gain-of-function [1]. Furthermore, while 5-fluoro analogs exhibit modest anticancer activity (e.g., IC50 of 25.72 μM against MCF-7 cells ), the 5-bromo substitution pattern may be preferred for specific target engagement profiles. The distinct halogen bonding potential and larger van der Waals radius of bromine, relative to chlorine or fluorine, can also lead to divergent intermolecular interactions in crystal packing and biological systems, affecting solubility, metabolic stability, and off-target profiles [2].

Halogen-specific bioactivity
The 5-bromo substituent may confer distinct kinase inhibition and cytotoxicity profiles compared to fluoro or chloro analogs.
Solid-state property divergence
Crystal packing and solubility can differ due to bromine’s larger van der Waals radius and halogen bonding, affecting handling.
Synthetic reactivity mismatch
The C-Br bond reactivity in cross-coupling is not equivalent to C-Cl or C-F, requiring adjusted catalytic conditions.

5-Bromo-6-methyl-1H-indole: Differential Evidence vs. Analogs


Enhanced pp60(c-Src) Inhibition vs. Non-Halogenated Indoles

In a direct head-to-head comparison, a series of N-benzyl-indole-3-imine and -amine derivatives bearing a 5-bromo substitution demonstrated enhanced potency against pp60(c-Src) tyrosine kinase relative to their non-brominated counterparts [1]. The study revealed that among the N-benzyl-indole derivatives, the presence of the 5-bromo group was associated with increased inhibitory activity, with amine derivatives exhibiting greater activity than imine derivatives [1]. While the exact IC50 values for 5-bromo-6-methyl-1H-indole were not reported in this study, the class-level inference that 5-bromo substitution enhances kinase inhibition is directly relevant to the selection of this scaffold.

Kinase Inhibition Context
Class-level inference
5-Bromo-substituted N-benzyl-indole derivatives showed enhanced potency vs. non-brominated in pp60(c-Src) assay.
May support Src-family kinase probe development
Data from class-level study; verify for specific target
Kinase inhibition Cancer Chemical biology

Cytotoxicity Profile in Cancer Cell Lines

While direct activity data for 5-bromo-6-methyl-1H-indole is limited, a cross-study comparison reveals distinct biological outcomes for different halogen substitutions. For example, 5-fluoro-6-methyl-1H-indole exhibits an IC50 of approximately 25.72 μM against MCF-7 breast cancer cells . In contrast, 5-chloro-6-methyl-1H-indole acts as a potent allosteric modulator of the GABA receptor, with an IC50 of 1 μM against recombinant human α4β2 receptors . A separate study on 5-bromo derivatives of indole phytoalexins found that 5-bromosubstituted analogues exhibited lower or approximately the same antiproliferative activity against seven human cancer cell lines compared to their corresponding non-brominated compounds [1]. This suggests that the 5-bromo substitution pattern may not universally enhance cytotoxicity, but rather confers a specific activity profile distinct from the fluoro or chloro analogs.

Cytotoxicity Comparison
Cross-study comparable
5-Bromo phytoalexin analogues: similar/lower antiproliferative vs. non-brominated; 5-Fluoro IC50 25.72 μM MCF-7; 5-Chloro IC50 1 μM α4β2.
Supports distinct halogen-dependent activity profile
Cross-study; direct head-to-head data limited
Anticancer Cytotoxicity Drug discovery

Antibacterial Activity of the 5-Bromoindole Core

The 5-bromoindole core, which is shared by 5-bromo-6-methyl-1H-indole, has been quantitatively characterized for its antibacterial properties. 5-Bromoindole demonstrates a minimum inhibitory concentration (MIC) of 200 μg/mL against Escherichia coli and other Gram-negative bacteria, and it inhibits biofilm and curli formation . This class-level activity suggests that 5-bromo-6-methyl-1H-indole may serve as a viable starting point for the development of antibacterial agents, particularly those targeting biofilm-associated infections. In contrast, non-halogenated indoles, such as 6-methyl-1H-indole, are primarily used as inert biochemical reagents or synthetic intermediates and lack this defined antibacterial activity .

Antibacterial MIC
Class-level inference
5-Bromoindole MIC 200 μg/mL against E. coli; 6-methylindole no reported activity.
May support antimicrobial screening context
Class-level; verify for 6-methyl derivative
Antimicrobial Bacterial infection Biofilm

Crystal Packing Motifs in Halogenated Indoles

A crystallographic study comparing halogen-substituted indole derivatives revealed that the nature of the halogen atom significantly influences intermolecular interactions and crystal packing [1]. In the absence of strong hydrogen bonds, the molecular packing is primarily stabilized by halogen bonds and other weak interactions [1]. The larger size and polarizability of the bromine atom in 5-bromo-6-methyl-1H-indole, compared to chlorine or fluorine, are expected to result in distinct solid-state properties, such as solubility, melting point, and stability. These differences can impact formulation, storage, and handling in research and development settings, making the specific halogen choice a critical procurement decision.

Crystal Packing Motif
Class-level inference
Bromine-specific halogen bonding influences intermolecular interactions and packing.
May affect solid-state properties and solubility
Inferred from halogen-substituted indole comparisons
Crystallography Solid-state chemistry Material science

CYP2A6 Inhibition by 5-Bromoindole

The 5-bromoindole scaffold has been shown to inhibit cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine metabolism and the activation of certain procarcinogens . 5-Bromoindole inhibits coumarin 7-hydroxylation by human liver microsomes with an IC50 of 6400 nM, and inhibits CYP2A6 in a baculovirus-infected insect cell system with an IC50 of 7400 nM . This class-level property suggests that 5-bromo-6-methyl-1H-indole and its derivatives may possess a similar CYP2A6 inhibitory liability. In contrast, 6-methyl-1H-indole is primarily used as a biochemical reagent and is not known to exhibit this specific metabolic interaction . For researchers designing in vivo studies or assessing drug-drug interaction potential, this differential CYP inhibition profile is a critical consideration.

CYP2A6 Inhibition
Class-level inference
5-Bromoindole IC50 ~6.4–7.4 μM CYP2A6; 6-methylindole no inhibition.
Potential CYP2A6 interaction context for metabolic studies
Class-level; confirm for target compound
Drug metabolism Cytochrome P450 Pharmacokinetics

Synthetic Versatility via Cross-Coupling

The 5-bromo substituent in 5-bromo-6-methyl-1H-indole serves as a powerful synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with non-halogenated indoles like 6-methyl-1H-indole . While 5-chloro-6-methyl-1H-indole and 5-fluoro-6-methyl-1H-indole also offer sites for derivatization, the reactivity of the carbon-bromine bond differs significantly from that of carbon-chlorine or carbon-fluorine bonds, influencing reaction conditions, catalyst selection, and overall synthetic efficiency [1]. This differential reactivity is a key factor in the procurement decision for researchers planning to elaborate the indole core into more complex, biologically active molecules.

Cross-Coupling Reactivity
Class-level inference
C-Br bond enables versatile Pd-catalyzed cross-coupling, distinct from C-Cl/C-F reactivity.
Supports library synthesis and SAR exploration
Reactivity may vary with catalyst system
Organic synthesis Medicinal chemistry Building block

5-Bromo-6-methyl-1H-indole: Validated Application Scenarios


Src-Family Kinase Inhibitors for Oncology

Leverage the enhanced potency of 5-bromo-substituted indoles against pp60(c-Src) tyrosine kinase as a starting point for developing chemical probes. Researchers can use 5-bromo-6-methyl-1H-indole to synthesize N-benzyl-indole-3-amine derivatives, which have demonstrated increased inhibitory activity compared to non-brominated analogs [1]. This scaffold is particularly relevant for investigating the role of Src-family kinases in cancer cell proliferation, migration, and survival.

Antibacterial Agents Targeting Biofilm Formation

Exploit the class-level antibacterial activity of the 5-bromoindole core to design novel antimicrobials. 5-Bromo-6-methyl-1H-indole can be used as a precursor for synthesizing derivatives aimed at inhibiting biofilm formation and bacterial motility, with the known MIC of 200 μg/mL for 5-bromoindole serving as a benchmark . This application is particularly valuable for addressing Gram-negative bacterial infections where biofilm formation is a key virulence factor.

Diverse Indole Libraries via Cross-Coupling

Utilize the reactive C-Br bond at the 5-position of 5-bromo-6-methyl-1H-indole for efficient palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to generate focused libraries of substituted indoles . This approach enables rapid exploration of structure-activity relationships (SAR) in drug discovery programs, where the bromine atom serves as a versatile handle for introducing aryl, heteroaryl, or amine functionalities.

Crystallographic Studies of Halogen Bonding

Employ 5-bromo-6-methyl-1H-indole as a model compound for investigating the role of halogen bonding in solid-state packing and intermolecular interactions. The larger polarizability and van der Waals radius of bromine, compared to chlorine or fluorine, make this compound ideal for comparative crystallographic studies aimed at understanding how halogen substitution influences crystal engineering and material properties [2].

Application
Selection Property
Validation Focus
Src-family kinase probe development
5-Bromo indole kinase inhibition context
pp60(c-Src) assay and SAR review
Antimicrobial screening studies
5-Bromoindole scaffold antibacterial context
Biofilm and MIC endpoint review
Diverse indole library synthesis
C-Br cross-coupling reactivity
Synthetic efficiency and derivatization scope
Crystallographic interaction studies
Halogen bonding propensity
Solid-state property analysis

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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